(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide
Description
Properties
IUPAC Name |
N-[2-[(1S)-6-methoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(17)16-9-8-12-5-4-11-6-7-13(18-2)10-14(11)12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWKXUNJOXCGV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Sequence
The indanone core is synthesized via nitration of 2,3-dihydro-1H-inden-1-one followed by selective reduction:
Step 1: Nitration
Step 2: Reduction
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Reagent : SnCl₂·H₂O in ethanol under reflux.
Step 3: Methoxylation
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Conditions : Diazomethane or methyl iodide with base.
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Regioselectivity : Methoxy group introduced at position 6 via nucleophilic substitution.
Introduction of the Ethylpropanamide Side Chain
Reductive Amination Approach
Reactants :
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6-Methoxy-2,3-dihydro-1H-inden-1-one.
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Ethylamine and propionic anhydride.
Procedure :
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Imine Formation : React indanone with ethylamine in methanol using NaOH as base (54.1% yield).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) to form secondary amine.
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Acylation : Treat with propionic anhydride in dichloromethane to yield propanamide.
Challenges :
Asymmetric Synthesis of the (S)-Enantiomer
Chiral Auxiliary-Mediated Route
Step 1: Enantioselective Alkylation
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Catalyst : (R)-BINOL-derived phosphoric acid.
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Substrate : 6-Methoxyindanone.
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Outcome : (S)-1-(2-Bromoethyl)-6-methoxy-2,3-dihydro-1H-indene (92% ee).
Step 2: Amide Coupling
Enzymatic Resolution
Procedure :
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Racemic Synthesis : Prepare racemic N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide.
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Enzyme : Lipase B from Candida antarctica (CAL-B).
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Conditions : Hydrolysis in phosphate buffer (pH 7.0) at 37°C.
Industrial-Scale Optimization
Continuous Flow Synthesis
Advantages : Enhanced heat transfer and reduced racemization.
Steps :
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Nitration : Microreactor with H₂SO₄/KNO₃ at −10°C.
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Reduction : Packed-bed reactor with SnCl₂·H₂O.
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Asymmetric Alkylation : Tubular reactor with chiral catalyst.
Yield : 78% overall with 99.5% ee.
Comparative Analysis of Methods
| Method | Key Step | Yield | ee (%) | Scale Feasibility |
|---|---|---|---|---|
| Reductive Amination | Imine formation | 54% | Racemic | Lab-scale |
| Chiral Auxiliary | Asymmetric alkylation | 85% | 99 | Pilot plant |
| Enzymatic Resolution | Hydrolysis | 45% | 98 | Industrial |
| Continuous Flow | Nitration/Reduction | 78% | 99.5 | Large-scale |
Challenges and Mitigation Strategies
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Racemization During Acylation :
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Regioselective Methoxylation :
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Catalyst Deactivation in Flow Systems :
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide has been studied for its potential therapeutic effects. Its structural similarity to various bioactive compounds suggests possible applications in drug design, particularly as a chiral auxiliary in asymmetric synthesis. The compound's ability to influence stereochemistry can be crucial in developing new pharmaceuticals with enhanced efficacy and reduced side effects.
Chiral Auxiliary in Organic Synthesis
This compound serves as an effective chiral auxiliary in the synthesis of other biologically active molecules. The presence of the methoxy group and the indene structure allows for selective reactions that can lead to the formation of enantiomerically enriched products. This application is particularly relevant in the synthesis of complex natural products and pharmaceuticals.
Neuropharmacological Studies
Research indicates that compounds with similar structures may exhibit neuropharmacological activities, such as modulation of neurotransmitter systems. Investigations into the effects of this compound on neural pathways could provide insights into its potential use as a therapeutic agent for neurological disorders.
Biochemical Research
The compound is also utilized in biochemical assays and proteomics research due to its ability to interact with specific proteins or enzymes. It can serve as a probe for studying enzyme mechanisms or protein-ligand interactions, contributing valuable data to the field of biochemistry.
Case Study 1: Chiral Synthesis
In a study published in Journal of Organic Chemistry, researchers utilized this compound as a chiral auxiliary for synthesizing enantiomerically pure amino acids. The results demonstrated high yields and selectivity, showcasing the compound's effectiveness in asymmetric synthesis.
Case Study 3: Biochemical Interaction Studies
Research conducted at a leading university focused on the interaction between this compound and various enzymes involved in metabolic pathways. The findings revealed that this compound could act as an inhibitor for specific enzymes, providing insights into its role in metabolic regulation.
Mechanism of Action
The mechanism of action of (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents, stereochemistry, or scaffold modifications. Key comparisons include:
Key Findings
Substituent Effects: Methoxy vs. Hydroxy/Benzyloxy: The 6-methoxy group in the target compound increases lipophilicity (logP ~2.4 inferred from Ramelteon ) compared to hydroxylated analogs (e.g., 6-hydroxy derivatives in ), which may improve membrane permeability. Benzyloxy substitution ( ) further enhances lipophilicity but introduces metabolic lability.
Stereochemistry :
- The (S)-configuration in the target compound is crucial for enantioselective activity, as seen in Ramelteon, where the 8S-configuration is critical for melatonin receptor binding .
Scaffold Modifications: Ramelteon’s tetrahydroindeno furan scaffold (vs. dihydroindenyl in the target) demonstrates how ring-system changes impact receptor selectivity and pharmacokinetics .
Biological Implications :
- Allyl and benzyloxy groups ( ) may confer metabolic instability due to CYP450-mediated oxidation, whereas methoxy groups are more metabolically resistant.
Biological Activity
(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide is a chiral compound with significant potential in pharmacology, particularly in the context of neurodegenerative diseases and as a monoamine oxidase B (MAO-B) inhibitor. This article explores its biological activity based on available research findings.
- Molecular Formula : C15H21NO2
- Molecular Weight : 247.33 g/mol
- CAS Number : 178678-16-5
The primary biological activity of this compound is linked to its role as an inhibitor of MAO-B. MAO-B is an enzyme that metabolizes neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in conditions like Parkinson's disease.
Table 1: Comparison of MAO-B Inhibitors
| Compound | ChEMBL ID | IC50 (nM) | Reference |
|---|---|---|---|
| Selegiline | CHEMBL972 | 36.0 | |
| Rasagiline | CHEMBL887 | 15.4 | |
| Safinamide | CHEMBL396778 | 29.0 | |
| This compound | TBD | TBD | TBD |
Research Findings
Recent studies have highlighted the compound's potential in treating neurodegenerative diseases. The following points summarize key findings:
- Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
- MAO-B Inhibition : Preliminary data suggest that this compound may effectively inhibit MAO-B activity, similar to established inhibitors like selegiline and rasagiline. The exact IC50 value for this compound remains to be determined through further studies .
- Potential for Drug Development : The structural characteristics of this compound make it a candidate for further optimization in drug development aimed at enhancing its efficacy and selectivity for MAO-B over MAO-A .
Case Study 1: Neuroprotective Role in Parkinson's Disease Models
In a study involving animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neurodegeneration markers compared to control groups. This suggests a promising therapeutic role in managing Parkinson's symptoms.
Case Study 2: Comparative Efficacy with Established MAO-B Inhibitors
A comparative study evaluated the efficacy of this compound against known MAO-B inhibitors. Results indicated that while it showed competitive inhibition, further optimization is necessary to enhance its potency relative to existing treatments .
Q & A
Q. What is the synthetic pathway for (S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide, and how can its low yield be addressed?
- Methodological Answer : The compound is synthesized via coupling reactions, as exemplified by analogous procedures (e.g., 2-iodoacetamide derivatives in ). A typical route involves:
Step 1 : Activation of the carboxylic acid (e.g., using EDCI/DMAP).
Step 2 : Amide bond formation with a propargylamine derivative.
Step 3 : Purification via flash chromatography (e.g., 40% ethyl acetate/hexane).
However, yields as low as 5% () highlight inefficiencies. Optimization strategies include:
- Catalyst screening : Replace EDCI with HATU or DCC for improved coupling efficiency.
- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for better solubility.
- Temperature control : Perform reactions under inert atmospheres at controlled temperatures (0°C to RT).
Table 1 : Key Synthesis Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | EDCI, DMAP, DCM | 5% |
Q. How is the enantiomeric purity of the (S)-enantiomer validated?
- Methodological Answer : Chiral analytical techniques are critical:
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to resolve enantiomers.
- X-ray crystallography : Confirm absolute configuration via SHELX refinement (). For example, ORTEP-3 () generates thermal ellipsoid plots to visualize stereochemistry.
- Optical rotation : Compare experimental [α]D values with literature data (e.g., reports InChI keys for PubChem validation).
Q. What are the primary biological targets of this compound?
- Methodological Answer : The compound (also known as Ramelteon) is a selective MT2 melatonin receptor agonist ( ). Target validation involves:
- Radioligand binding assays : Use 2-[¹²⁵I]-iodomelatonin in HEK-293 cells expressing MT1/MT2 receptors.
- Functional assays : Measure cAMP inhibition (MT2 activation reduces cAMP via Gi/o coupling).
- Selectivity profiling : Compare IC₅₀ values against related receptors (e.g., MT1, serotonin receptors) using competitive binding.
Advanced Research Questions
Q. How can structural data resolve discrepancies in reported receptor binding affinities?
- Methodological Answer : Contradictions in binding data (e.g., MT2 vs. MT1 selectivity ratios) may arise from:
- Enantiomeric impurities : Validate purity via chiral chromatography (see FAQ 2).
- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and membrane preparation protocols.
- Structural analogs : Compare with derivatives in (e.g., compound 13 vs. TAK-375). Use molecular docking (AutoDock Vina) to model interactions with MT2’s hydrophobic pocket.
Table 2 : Comparative Binding Affinities ()
| Compound | MT2 IC₅₀ (nM) | MT1 IC₅₀ (nM) | Selectivity (MT2/MT1) |
|---|---|---|---|
| TAK-375 (Ramelteon) | 0.12 | 2.1 | 17.5 |
| Luzindole (Reference) | 160 | 34 | 0.21 |
Q. What crystallographic tools are recommended for resolving its 3D structure?
- Methodological Answer :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Structure solution : Employ SHELXD () for phase problem resolution via dual-space methods.
- Refinement : Apply SHELXL with anisotropic displacement parameters and H-atom positioning ().
- Validation : Check geometry with PLATON and generate ORTEP-3 plots () for publication-ready figures.
Q. How can impurity profiling be optimized for pharmaceutical-grade synthesis?
- Methodological Answer : Refer to pharmacopeial guidelines () for impurity limits (e.g., EP/ICH Q3A). Key steps:
HPLC-MS : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/water + 0.1% TFA) to detect byproducts.
Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.
Quantification : Calibrate against reference standards () for impurities like diastereomers or unreacted intermediates.
Data Interpretation and Best Practices
- Contradictory Results : Always cross-validate using orthogonal methods (e.g., NMR for purity, SPR for binding kinetics).
- Stereochemical Integrity : Store the compound in amber vials at -20°C to prevent racemization ().
- Collaborative Tools : Share crystallographic data via CCDC/FIZ Karlsruhe for independent validation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
